molecular formula C24H24N4O2 B2953270 1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1207038-13-8

1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2953270
CAS No.: 1207038-13-8
M. Wt: 400.482
InChI Key: OXPNDLMYFADNLF-UHFFFAOYSA-N
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Description

1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that features a quinoline core, a cyano group, and a piperidine ring

Preparation Methods

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. One common route includes the formation of the quinoline core followed by the introduction of the cyano group and the piperidine ring. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific functional groups targeted during the process.

Scientific Research Applications

1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include targeting specific diseases or conditions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core and may exhibit similar chemical properties.

    Piperidine derivatives: Compounds with a piperidine ring may have comparable reactivity and applications.

    Cyano-substituted compounds:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-30-22-9-5-2-6-18(22)15-27-24(29)17-10-12-28(13-11-17)23-19(14-25)16-26-21-8-4-3-7-20(21)23/h2-9,16-17H,10-13,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPNDLMYFADNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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